1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone
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Overview
Description
1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone is a synthetic organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable alkyne or alkene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction using propyl bromide and a base such as potassium carbonate.
Final Acylation: The final step involves the acylation of the indolizine core with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-2-propylindolizine: Similar structure but lacks the ethanone group.
1-(3-Methoxyphenyl)-7-ethoxyindolizine: Similar structure but has an ethoxy group instead of a propoxy group.
1-(3-Methoxyphenyl)-7-butoxyindolizine: Similar structure but has a butoxy group instead of a propoxy group.
Uniqueness
1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone is unique due to the presence of both the methoxyphenyl and propoxy groups attached to the indolizine core, along with the ethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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